Bis(2,2'-bipyridine)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2’-bipyridine)copper is a coordination compound where copper is complexed with two molecules of 2,2’-bipyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2’-bipyridine)copper typically involves the reaction of copper(II) salts with 2,2’-bipyridine under controlled conditions. One common method is to dissolve copper(II) chloride in an aqueous solution and then add 2,2’-bipyridine. The reaction mixture is stirred, and the product is precipitated out by adjusting the pH or by adding a non-solvent .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled temperature, pH, and solvent conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2’-bipyridine)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligands in the coordination sphere of copper can be substituted by other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like ammonia or phosphines can replace 2,2’-bipyridine under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction typically results in copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Bis(2,2’-bipyridine)copper has several applications in scientific research:
Wirkmechanismus
The mechanism by which bis(2,2’-bipyridine)copper exerts its effects involves the coordination of the copper center with various ligands. This coordination can alter the electronic properties of the copper, enabling it to participate in redox reactions and interact with biological molecules. The molecular targets and pathways involved include DNA binding and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1,10-phenanthroline)copper: Similar in structure but with 1,10-phenanthroline as the ligand.
Copper(II) complexes with bipyridine-dicarboxylate anion: These complexes have different coordination environments and properties.
Uniqueness
Bis(2,2’-bipyridine)copper is unique due to its specific ligand coordination, which imparts distinct redox properties and reactivity. Its ability to form stable complexes with various ligands makes it versatile for different applications .
Eigenschaften
Molekularformel |
C20H16CuN4 |
---|---|
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
copper;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H; |
InChI-Schlüssel |
WAULEAXRWFUEKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.